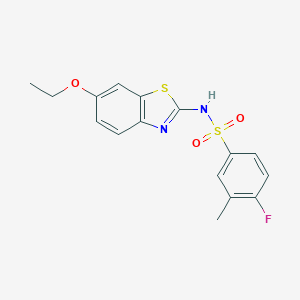
N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide, also known as BON, is a chemical compound that has gained significant attention in the field of scientific research. BON is a sulfonamide derivative that possesses a unique chemical structure, making it a valuable compound for various research applications.
Mécanisme D'action
The mechanism of action of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide involves the inhibition of specific enzymes and proteins that are involved in various physiological processes. N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a critical role in the regulation of pH balance in the body. Additionally, N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been found to inhibit the activity of various kinases, which are proteins that regulate cell growth and division.
Biochemical and Physiological Effects:
N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been shown to have several biochemical and physiological effects. N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been found to possess anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been shown to possess anti-oxidant properties, which can help protect cells from oxidative damage. N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has also been found to inhibit the growth of cancer cells, making it a potential treatment option for various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has several advantages and limitations for lab experiments. One of the primary advantages of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide is its unique chemical structure, which makes it a valuable compound for various research applications. Additionally, N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide is its relatively high cost, which can make it difficult to obtain for some researchers.
Orientations Futures
There are several future directions for the research of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide. One potential direction is the development of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide-based drugs for the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide and its potential applications in various scientific fields. Finally, the development of more cost-effective synthesis methods for N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide could make it more accessible to researchers.
Méthodes De Synthèse
The synthesis of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide involves a multi-step process that requires several chemical reactions. The initial step involves the conversion of 3-bromo-4-hydroxy-1-naphthol to its corresponding sulfonamide derivative using benzenesulfonyl chloride. The final step involves the introduction of a fluorine atom to the benzene ring using a fluorinating agent. The resulting product is N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide, or N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide.
Applications De Recherche Scientifique
N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been extensively studied for its potential applications in various scientific fields. One of the primary research applications of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide is in the field of cancer research. N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins. Additionally, N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been found to possess anti-inflammatory and anti-oxidant properties, making it a valuable compound for the treatment of various inflammatory diseases.
Propriétés
Formule moléculaire |
C16H11BrFNO3S |
|---|---|
Poids moléculaire |
396.2 g/mol |
Nom IUPAC |
N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C16H11BrFNO3S/c17-14-9-15(12-3-1-2-4-13(12)16(14)20)19-23(21,22)11-7-5-10(18)6-8-11/h1-9,19-20H |
Clé InChI |
CAMNZAZSAHUYIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)Br)NS(=O)(=O)C3=CC=C(C=C3)F |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2O)Br)NS(=O)(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B280892.png)
![Methyl 2-tert-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280900.png)
![Methyl 2-tert-butyl-5-{[(4-methoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280902.png)
![Methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280905.png)
![6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280910.png)
![5-{[4-(Acetylamino)anilino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B280911.png)
![Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280914.png)
![Benzyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280915.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280924.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280926.png)